![molecular formula C5H7NO B174903 1-Acetyl-1,2-dihydroazete CAS No. 136911-46-1](/img/structure/B174903.png)
1-Acetyl-1,2-dihydroazete
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Description
1-Acetyl-1,2-dihydroazete is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 .
Synthesis Analysis
The synthesis of 1-Acetyl-1,2-dihydroazete has been discussed in several studies . For instance, one study discusses the conventional strain energies of 1,2-dihydroazete . Another study presents new strategies for the synthesis of 1- and 2-azetines .Molecular Structure Analysis
The molecular structure of 1-Acetyl-1,2-dihydroazete consists of 5 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The density of this compound is 1.121±0.06 g/cm3 .Chemical Reactions Analysis
The chemical reactions involving 1-Acetyl-1,2-dihydroazete have been studied in the context of quantum chemical computations . These studies have assessed the impact of Au(I) complexation on activation barriers for sequential electrocyclization reactions .Physical And Chemical Properties Analysis
1-Acetyl-1,2-dihydroazete has a boiling point of 210.7±10.0 °C at 760 mmHg and a melting point of 44-46 ºC . It has a flash point of 95.3±10.2 °C . It is sparingly soluble in water (28 g/L at 25 ºC) .Future Directions
properties
IUPAC Name |
1-(2H-azet-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMEQQJDCHGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447916 |
Source
|
Record name | 1-Acetyl-1,2-dihydroazete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,2-dihydroazete | |
CAS RN |
136911-46-1 |
Source
|
Record name | 1-Acetyl-1,2-dihydroazete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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